molecular formula C18H13Br3Cl6NSb B012471 Tris(4-bromophenyl)aminium hexachloroantimonate CAS No. 24964-91-8

Tris(4-bromophenyl)aminium hexachloroantimonate

Cat. No. B012471
CAS RN: 24964-91-8
M. Wt: 817.5 g/mol
InChI Key: BHLIYPVGDLIKBB-UHFFFAOYSA-I
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Description

Tris(4-bromophenyl)aminium hexachloroantimonate, also known as Magic Blue, is an organic compound with the formula [(4-BrC6H4)3N]SbCl6 . It is a blue solid that reacts with many solvents but is soluble in acetonitrile . It is the hexachloroantimonate salt of an amine radical cation .


Synthesis Analysis

Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) acts as a powerful single-electron oxidant of β-ketoesters and related compounds that in turn participate in a room temperature regiospecific intermolecular coupling reaction with vindoline .


Molecular Structure Analysis

The structure of the cation consists of a three-bladed propeller structure with a planar amine. It is nearly identical to the parent triphenylamine . The weakly coordinating anion is SbCl−6, which is octahedral .


Chemical Reactions Analysis

A powerful tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) mediated regioselective intermolecular coupling reaction of vindoline with a wide range of substrates that include β-ketoesters, β-diketones, β-ketoaldehydes, β-ketonitriles, β-ketolactones, β-ketolactams, β-cyanoesters, and malononitriles is detailed .


Physical And Chemical Properties Analysis

Tris(4-bromophenyl)aminium hexachloroantimonate is a blue solid . It has a molecular weight of 816.48 . It has a melting point of 142 °C (dec.) (lit.) .

Scientific Research Applications

  • C-H Chlorination : It effectively promotes C-H chlorination in proline esters, leading to high yields of halogenated pyrroles (Ding et al., 2022).

  • Synthesis of Tetrahydroquinolines : Facilitates the synthesis of 4-Lactam-N-yl tetrahydroquinolines through the cycloaddition of N-arylimines to N-vinyl (Jia et al., 2006).

  • Electron Transfer Reaction : Promotes electron transfer reaction of cyclopropyl silyl ethers, leading to better yields and ring-expanded ketones (Hasegawa et al., 2009).

  • Decomposition of 9-Diazofluorene : Involved in the decomposition of 9-diazofluorene in acetonitrile solvent, following a first-order reaction mechanism (Ahmad, 1989).

  • Oxidant for Organic Molecules : Easier to prepare and more stable than the perchlorate salt, making it a convenient one-electron oxidant for various organic molecules (Bell, Ledwith, & Sherrington, 1969).

  • Selective Cyclopropanation : Used for the selective cyclopropanation of π bonds in alkenes, dienes, and trienes (Mirafzal, Lozeva, & Olson, 1998).

  • Strong Oxidant with Low Reorganization Energies : Known as 'Magic Blue', it is a strong oxidant with low inner-sphere reorganization energies (Quiroz-Guzmán & Brown, 2010).

  • Cation Radical and Carbocation Polymerization : Involved in the polymerization of bis[4-(1-propenyl)phenyl] ether, with distinct pathways for cation radical and carbocation propagation (Aplin & Bauld, 1998).

Safety And Hazards

The compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Chronic 2 . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

properties

IUPAC Name

hexachloroantimony(1-);tris(4-bromophenyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br3N.6ClH.Sb/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;;;;;/h1-12H;6*1H;/q;;;;;;;+5/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLIYPVGDLIKBB-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[NH+](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br3Cl6NSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexachloroantimony(1-);tris(4-bromophenyl)azanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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